molecular formula C22H22N5NaO2 B583254 GSK-J1SodiumSalt CAS No. 1797832-71-3

GSK-J1SodiumSalt

Cat. No. B583254
CAS RN: 1797832-71-3
M. Wt: 411.441
InChI Key: RAIROFAAPRKDPT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK-J1 Sodium Salt is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX . It plays important roles in the transcriptional regulation of cell differentiation, development, the inflammatory response, and cancer . It is inactive against a panel of additional JMJ family demethylases, including several variants of JMJD2 and JMJD1 .


Molecular Structure Analysis

The molecular formula of GSK-J1 Sodium Salt is C22H22N5O2 • Na . The InChI code is InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 . The SMILES representation is [O-]C(CCNC1=CC(N2CCC(C=CC=C3)=C3CC2)=NC(C4=CC=CC=N4)=N1)=O.[Na+] .


Physical And Chemical Properties Analysis

The molecular weight of GSK-J1 Sodium Salt is 411.4 . It is a crystalline solid . Its solubility in DMSO is slightly soluble . The λmax is 253 nm .

Scientific Research Applications

Epigenetic Regulation in Cell Differentiation and Development

GSK-J1 Sodium Salt is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX, which are involved in the regulation of gene expression during cell differentiation and development . By modulating the methylation status of histone proteins, GSK-J1 can influence the transcriptional pathways that determine cell fate, making it a valuable tool for studying stem cell biology and developmental processes.

Modulation of Inflammatory Response

The compound plays a significant role in the transcriptional control of the inflammatory response . Its ability to inhibit JMJD3, a key player in the inflammatory gene expression, positions GSK-J1 as a potential therapeutic agent for controlling inflammation-related diseases and conditions.

Cancer Research

GSK-J1’s impact on epigenetic markers associated with cancer progression makes it an important molecule in oncology research . It offers a pathway to explore new cancer treatments by targeting the epigenetic modifications that contribute to tumor growth and metastasis.

Neurobiology and Central Nervous System Disorders

In neurobiology, GSK-J1 has been shown to affect the differentiation of specific neuronal subtypes in the developing rat retina . This highlights its potential application in therapeutic strategies for abnormal development and diseases of the central nervous system, including neurodegenerative disorders.

Control of Histone Methylation Status

GSK-J1 serves as a pharmacological blocker that can control histone methylation status, which is pivotal in regulating gene expression during central nervous system development . This application is crucial for understanding and potentially manipulating the epigenetic landscape in neurological research.

Influence on Cell Proliferation and Apoptosis

The compound has been observed to simultaneously increase the number of proliferative and apoptotic cells in the retina, indicating its influence on cell turnover and survival . This dual effect can be leveraged in studies aimed at understanding the balance between cell growth and death in various biological contexts.

Impact on Neuronal Maturation and Specific Cell Determination

GSK-J1’s ability to induce specific changes in neuronal maturation and cell determination provides a unique avenue for exploring cell fate decisions in the nervous system . This could be particularly relevant for regenerative medicine and the development of treatments for spinal cord injuries or neurodevelopmental disorders.

Potential Therapeutic Applications

The research on GSK-J1 Sodium Salt opens up possibilities for its use in therapeutic interventions targeting epigenetic dysregulation. Its specificity and potency make it a promising candidate for drug development efforts aimed at diseases where histone demethylation plays a critical role .

Safety And Hazards

GSK-J1 Sodium Salt is generally not irritating to the skin . In case of inhalation, it is recommended to supply fresh air and consult a doctor if complaints persist . After eye contact, rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, consult a doctor .

properties

IUPAC Name

sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIROFAAPRKDPT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GSK-J1SodiumSalt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK-J1SodiumSalt
Reactant of Route 2
Reactant of Route 2
GSK-J1SodiumSalt
Reactant of Route 3
Reactant of Route 3
GSK-J1SodiumSalt
Reactant of Route 4
Reactant of Route 4
GSK-J1SodiumSalt
Reactant of Route 5
Reactant of Route 5
GSK-J1SodiumSalt
Reactant of Route 6
Reactant of Route 6
GSK-J1SodiumSalt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.